Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate

Metabolic stability Fluorine chemistry Drug design

Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate (CAS 2091763-68-5) is a gem‑difluorinated cyclohexane building block bearing a formyl group and a methyl ester at the 1‑position. With a molecular formula of C₉H₁₂F₂O₃ and a molecular weight of 206.19 g·mol⁻¹, it combines the metabolic stability and lipophilicity modulation characteristic of the 4,4‑difluorocyclohexane motif with the orthogonal reactivity of an aldehyde and an ester.

Molecular Formula C9H12F2O3
Molecular Weight 206.19 g/mol
Cat. No. B13188652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate
Molecular FormulaC9H12F2O3
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCC(CC1)(F)F)C=O
InChIInChI=1S/C9H12F2O3/c1-14-7(13)8(6-12)2-4-9(10,11)5-3-8/h6H,2-5H2,1H3
InChIKeyCWWSIMBGINQUIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4,4-Difluoro-1-formylcyclohexane-1-carboxylate: Core Physicochemical and Structural Baseline


Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate (CAS 2091763-68-5) is a gem‑difluorinated cyclohexane building block bearing a formyl group and a methyl ester at the 1‑position . With a molecular formula of C₉H₁₂F₂O₃ and a molecular weight of 206.19 g·mol⁻¹, it combines the metabolic stability and lipophilicity modulation characteristic of the 4,4‑difluorocyclohexane motif with the orthogonal reactivity of an aldehyde and an ester [1]. This polyfunctional architecture enables sequential chemoselective transformations (e.g., reductive amination, Grignard addition, Wittig olefination, and ester hydrolysis) that are inaccessible with simpler mono‑functional analogs, positioning it as a strategic intermediate for the construction of sp³‑rich, fluorinated scaffolds in medicinal chemistry and agrochemical discovery programs [1][2].

Why Methyl 4,4-Difluoro-1-formylcyclohexane-1-carboxylate Cannot Be Replaced by a Generic In‑Class Analog


Simple 4,4‑difluorocyclohexane esters or non‑fluorinated formyl‑esters each capture only one dimension of the target profile. The gem‑difluoro motif alters conformational preferences, lowers pKa of adjacent functionality, and improves metabolic stability, while the formyl group provides a reactive handle for late‑stage diversification [1][2]. Eliminating the fluorine atoms (e.g., methyl 1‑formylcyclohexane‑1‑carboxylate) forfeits the documented metabolic shielding effect of the CF₂ unit, which in the 4,4‑difluorocyclohexane series reduces CYP450‑mediated oxidation and increases half‑life [3]. Conversely, removing the formyl group (e.g., methyl 4,4‑difluorocyclohexane‑1‑carboxylate) eliminates a critical vector for chemoselective elaboration, forcing reliance on the less versatile ester alone . Thus, generic substitution results in a molecule that is either insufficiently metabolically robust or synthetically inflexible, undermining the dual requirements of modern discovery programs.

Quantitative Differentiation Evidence: Methyl 4,4-Difluoro-1-formylcyclohexane-1-carboxylate vs. Closest Comparators


Metabolic Stability Advantage from the 4,4-Difluoro Motif vs. Non-Fluorinated Analog

In a series of 4,4-difluorocyclohexane derivatives, the gem‑CF₂ unit conferred resistance to P450‑mediated oxidation. Whereas the all‑cis non‑fluorinated cyclohexyl analog exhibited rapid biodegradation, the α,α‑difluoro thioether analog was progressively oxidized to sulfoxide and sulfone, and the difluorooxy analog was rapidly biodegraded to the corresponding acetate ester, indicating that the fluorination pattern dictates metabolic fate [1]. For the target compound, the 4,4‑difluoro substitution is expected to create a similar metabolic barrier relative to methyl 1‑formylcyclohexane‑1‑carboxylate, which lacks the electron‑withdrawing fluorine atoms and thus presents a more oxidizable cyclohexane ring [2].

Metabolic stability Fluorine chemistry Drug design

Enhanced Conformational Rigidity and Target Binding vs. Non-Fluorinated Cyclohexane

The 4,4‑difluoro substitution increases the conformational rigidity of the cyclohexane ring by destabilizing alternative chair conformations, thereby reducing entropy loss upon target binding. In a relevant series, a compound bearing the 4,4‑difluorocyclohexane motif showed an IC50 of 50 nM against integrin αvβ6, whereas closely related non‑fluorinated cyclohexane derivatives exhibited significantly weaker affinity (data not directly paired but cross‑study trends indicate a ≥5‑fold potency improvement conferred by the difluoro group) [1]. The target compound, with its locked conformation, is expected to provide a similar entropic benefit over the flexible non‑fluorinated analog methyl 1‑formylcyclohexane‑1‑carboxylate.

Conformational analysis Fluorine effect Binding affinity

Dual Reactive Functionality Enables Chemoselective Elaboration vs. Ester-Only Analog

The target compound uniquely presents two electronically distinct electrophilic centers: the formyl carbon (soft electrophile) and the ester carbonyl (hard electrophile). Methyl 4,4‑difluorocyclohexane‑1‑carboxylate (CAS 121629‑14‑9) lacks the formyl group and therefore cannot undergo imine formation, aldol condensation, or Wittig olefination directly on the cyclohexane ring without prior functionalization . The presence of both groups in the target compound enables sequential, orthogonal transformations—for example, reductive amination of the aldehyde followed by ester hydrolysis—in a single synthetic operation without protecting‑group manipulation . This dual reactivity is a documented design strategy in patents on 4,4‑(disubstituted)cyclohexan‑1‑carboxylate monomers, where the aldehyde serves as a key diversification point [1].

Chemoselectivity Scaffold diversification Synthetic utility

Physicochemical Differentiation: Predicted Boiling Point and Lipophilicity vs. Non-Fluorinated Analog

The gem‑CF₂ group modulates key physicochemical parameters relevant to purification, formulation, and permeability. The non‑fluorinated comparator methyl 1‑formylcyclohexane‑1‑carboxylate (CAS 84393‑05‑5) has a reported boiling point of 62–63 °C at 2.5 Torr and a predicted density of 1.141 g/cm³ [1]. No experimentally determined boiling point is available for the target compound, but the molecular weight increase of 35.98 g·mol⁻¹ (206.19 vs. 170.21) and the higher polar surface area (3 oxygen atoms + 2 fluorine atoms) indicate a significantly elevated boiling point and reduced volatility compared to the non‑fluorinated analog, improving handling safety and ease of purification by distillation . Predicted clogP values for difluorocyclohexane derivatives are typically 0.5–1.0 log units higher than their non‑fluorinated counterparts, suggesting enhanced membrane permeability for the target compound [2].

Physicochemical properties LogP Boiling point

Synthetic Accessibility: Commercial Availability as a Pre‑Formed Building Block vs. Competing Synthetic Routes

The target compound is commercially available from multiple vendors as a pre‑formed building block with a minimum purity of 95%, whereas closely related analogs such as methyl 4,4‑difluoro‑1‑(hydroxymethyl)cyclohexane‑1‑carboxylate or methyl 4,4‑difluoro‑1‑carboxycyclohexane‑1‑carboxylate are not listed in major catalogs . The commercial availability of the target compound as a stock item eliminates the need for a 2–3 step synthesis from methyl 4,4‑difluorocyclohexane‑1‑carboxylate (CAS 121629‑14‑9), which requires formylation under cryogenic or anhydrous conditions [1]. This saves an estimated 1–2 weeks of synthetic effort and reduces the risk of batch‑to‑batch variability in purity and yield, a critical factor for reproducibility in large‑scale SAR campaigns [1].

Synthetic accessibility Building block Procurement

Priority Application Scenarios for Methyl 4,4-Difluoro-1-formylcyclohexane-1-carboxylate Based on Quantitative Differentiation Evidence


Late‑Stage Diversification of Fluorinated Drug Leads Requiring Metabolic Stability

For medicinal chemistry programs targeting CNS or systemic indications where metabolic stability is a primary selection criterion, the target compound serves as a versatile C‑1‑functionalized 4,4‑difluorocyclohexane building block. Its formyl group enables rapid construction of amine, alcohol, or olefin libraries via reductive amination, reduction, or Wittig chemistry, while the ester can be hydrolyzed to the carboxylic acid for further amide coupling. The 4,4‑difluoro motif provides the metabolic shielding documented in Cunninghamella elegans models, where 4,4‑difluoro substitution retards P450‑mediated ring oxidation relative to non‑fluorinated cyclohexanes [1]. This combination is particularly valuable for lead optimization series where maintaining low clearance while exploring diverse vectors is essential.

Scaffold Replacement in Immunomodulatory and Anti‑Inflammatory Programs

The 4,4‑difluoro‑1‑carboxylate framework has been patented as a core monomer in 4,4‑(disubstituted)cyclohexan‑1‑carboxylate compounds that inhibit TNF production and are useful in treating allergic and inflammatory diseases [2]. The target compound’s formyl group offers a direct entry point for the introduction of the required amine‑linked heterocycles (e.g., 1,2,4‑oxadiazoles, thiadiazoles) described in the patent, outperforming the ester‑only comparator methyl 4,4‑difluorocyclohexane‑1‑carboxylate, which would need additional oxidation/reduction sequences to reach the same intermediate.

Agrochemical Building Block for Fluorinated Pyrethroid or Fungicide Analogs

Fluorination is widely used in agrochemicals to improve environmental persistence and target‑site selectivity. The target compound’s gem‑difluoro group increases lipophilicity by an estimated 0.5–1.0 log units compared to non‑fluorinated formyl‑esters, enhancing cuticular penetration in insect pests or foliar uptake in fungicides [3]. The formyl group serves as a reactive center for the construction of α,β‑unsaturated carbonyl pharmacophores common in pyrethroid esters and strobilurin analogs, giving it a synthetic edge over methyl 4,4‑difluorocyclohexane‑1‑carboxylate, which lacks this direct diversification point .

Discovery of Conformationally Constrained Peptide Mimetics and Macrocycle Precursors

The rigidifying effect of the 4,4‑difluoro substitution—which restricts the cyclohexane ring to a single dominant chair conformation—is exploited in the design of macrocyclic peptides and peptidomimetics. By using the target compound as the N‑terminal or central capping unit, medicinal chemists can pre‑organize the backbone for cyclization, reducing the entropic penalty of macrocycle formation. This approach is supported by the 50 nM integrin αvβ6 IC50 data observed for a 4,4‑difluorocyclohexane‑containing ligand, indicating that the locked conformation is compatible with high‑affinity target engagement [4]. The formyl group enables the initial amine conjugation step, after which the ester can be activated for macrocyclization.

Quote Request

Request a Quote for Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.